(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone
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Overview
Description
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl group and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone typically involves the reaction of an acid chloride with an amine in the presence of a solvent such as N,N-dimethylacetamide (DMAC). The reaction is carried out at low temperatures (0°C) initially and then allowed to warm to room temperature (23°C) over a period of 2 hours. The product is isolated by precipitation and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
(4-fluorophenyl)(indolin-1-yl)methanone: Similar structure but lacks the pyrrole ring.
Indole derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone is unique due to its combination of a fluorophenyl group, a pyrrole ring, and an indoline moiety. This unique structure may confer specific properties and activities that are not present in similar compounds.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-16-7-5-13(6-8-16)15-11-17(21-12-15)19(23)22-10-9-14-3-1-2-4-18(14)22/h1-8,11-12,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHYDFXCGMYQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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